molecular formula C3H9ClOS B1346063 Trimethylsulfoxonium chloride CAS No. 5034-06-0

Trimethylsulfoxonium chloride

Cat. No. B1346063
CAS RN: 5034-06-0
M. Wt: 128.62 g/mol
InChI Key: KQYWHJICYXXDSQ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trimethylsulfoxonium chloride is a chemical compound with the molecular formula C3H9ClOS . It can polymerize to yield polyethylene . Copper, zinc, and palladium ions in water react with trimethylsulfoxonium and sodium hydroxide to form sulfur ylide complexes .


Synthesis Analysis

This compound can be synthesized by refluxing dimethyl sulfoxide and iodomethane under N2 to give trimethoxythiodide iodide. The reaction of methoxythio iodide and chlorine results in trimethoxy sulfur chloride .


Molecular Structure Analysis

In the chloride, the sulfur-oxygen bond length is 1.436 Å, and the sulfur-carbon bond is 1.742 Å. The OSC angles are 112.6°, and the CSC angles are 106.2° . The molecular weight is 128.61 .


Chemical Reactions Analysis

This compound is involved in various reactions such as the polymerization of ylides, X-H insertion, one-pot sequential addition, and cyclopropanation of enones . It is also a precursor to dimethyloxosulfonium methylide .


Physical And Chemical Properties Analysis

This compound is a solid at 20 degrees Celsius . It should be stored under inert gas . It is hygroscopic, meaning it readily absorbs moisture from the air .

Scientific Research Applications

Synthesis of 3-Amino-2,3-Dihydrobenzofurans

Trimethylsulfoxonium iodide, a related compound to trimethylsulfoxonium chloride, has been used in the cyclization reaction of 2-hydroxylimides for the synthesis of 3-amino-2,3-dihydrobenzofurans. This reaction demonstrates wide scope and is compatible with various functional groups, highlighting the reagent's versatility in organic synthesis (Fang et al., 2022).

Hydrosulfonylation of Alkenes

In the field of medicinal chemistry and drug discovery, this compound derivatives, like tris(trimethylsilyl)silane, have been employed in photoredox-catalyzed hydrosulfonylation of electron-deficient alkenes with sulfonyl chlorides. This method is notable for its ability to tolerate a wide range of functional groups, simplicity, scalability, and the generation of useful building blocks (Hell et al., 2020).

Synthesis of γ-Lactones

An extension of the Johnson-Corey-Chaykovsky epoxidation involves using ketoacids and commercially available trimethylsulfoxonium iodide for synthesizing various lactones. This single-step process provides a simplified approach for generating lactones in useful yields, demonstrating the compound's application in creating complex organic structures (Triandafillidi et al., 2019).

Improvement in Carbon Chain Extension

This compound is crucial in reactions involving dimethylsulfoxonium methylide and esters. This reaction results in a chain-extended sulfur ylide. The research emphasizes the importance of minimizing moisture in the reagent to increase the yield of the chain-extension reaction, showcasing its critical role in fine-tuning synthetic processes (Luong et al., 2013).

C-C

Bond Cleavage for Naphthol Synthesisthis compound is also instrumental in the synthesis of 2,4-disubstituted-1-naphthols, utilizing photomediated C-C bond cleavage of cyclopropane fused-indanones. This method, involving the reaction between indenones and this compound, has been effective for a variety of substrates,demonstrating its potential in creating complex organic compounds (Khorphueng et al., 2022).

Methylation of Iminoamido Heterocycles

In a novel approach, trimethylsulfoxonium salts have been used for the direct methylation of iminoamido heterocycles, an essential transformation in developing pharmaceuticals and agrochemicals. This method, conducted under aqueous conditions, allows wide substrate scope and functional group tolerance, highlighting the compound's applicability in advanced chemical synthesis (Ghosh et al., 2020).

Neurotoxicity Research

While slightly diverging from direct applications, it's worth noting that trimethyltin chloride, closely related to this compound, is used in neurotoxicity studies. Its potent neurotoxic effects, particularly in the hippocampus, have been a subject of research, providing insights into the mechanisms of neurotoxicity and potential therapeutic approaches (Liu et al., 2020).

Mechanism of Action

When treated with sodium hydride, trimethylsulfoxonium forms dimethylsulfoxonium methylide . It can also react with copper, zinc, and palladium ions in water in the presence of sodium hydroxide to form sulfur ylide complexes .

Safety and Hazards

Trimethylsulfoxonium chloride is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle it with protective gloves, eye protection, and face protection .

Future Directions

Sulfoxonium ylides, such as trimethylsulfoxonium chloride, are important surrogates for diazo compounds and have been evaluated as safer alternatives in the industry in recent years . They have been used in a surprising number of novel and intrinsic chemical reactions . Efficient asymmetric transformations, specifically catalytic enantioselective versions, have only recently been reported, and there are specific reasons for this .

properties

InChI

InChI=1S/C3H9OS.ClH/c1-5(2,3)4;/h1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQYWHJICYXXDSQ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[S+](=O)(C)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5034-06-0
Record name Sulfoxonium, trimethyl-, chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5034-06-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sulfonium, trimethyl-, chloride, S-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005034060
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5034-06-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=221182
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Trimethyloxosulphonium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.386
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Trimethyloxosulfonium chloride
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KV8UUA9PBU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.